An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Introduction: The Significance of the Pyrano[4,3-d]thiazole Scaffold in Modern Drug Discovery
The fusion of pyran and thiazole rings creates the pyrano[4,3-d]thiazole scaffold, a heterocyclic system of considerable interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties.[1][2] Similarly, pyran-containing compounds have demonstrated potential as anticancer agents and HIV protease inhibitors.[1] The combination of these two pharmacophores in a single molecule, such as 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, presents a compelling starting point for the development of novel therapeutic agents. The biological activity of such compounds is often linked to their potential as PARP inhibitors or their ability to target various kinases.[3]
A thorough understanding of the physicochemical properties of a lead compound is paramount in the early stages of drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive overview of the key physicochemical characteristics of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole and outlines detailed protocols for their experimental determination. As a Senior Application Scientist, the rationale behind experimental choices and the interpretation of results are emphasized to provide actionable insights for researchers in the field.
Molecular Identity and Core Structural Features
Before delving into its physicochemical properties, it is essential to establish the fundamental identity of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNOS | [4][5] |
| Molecular Weight | 175.64 g/mol | [5] |
| CAS Number | 259810-13-4 | [4] |
Structure:
Caption: Chemical structure of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole.
The structural elucidation of this molecule would be definitively confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For instance, in ¹³C NMR, one would expect to see characteristic signals for the carbon atoms within the heterocyclic rings and the aliphatic carbons of the dihydro-pyran moiety.[6]
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption and formulation possibilities.[7] The "like dissolves like" principle is a fundamental concept here; polar molecules tend to dissolve in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[8]
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to classifying the solubility of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole, which can also offer preliminary insights into the presence of acidic or basic functional groups.[9][10]
Materials:
-
2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Small test tubes
-
Vortex mixer
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of the compound into a test tube.
-
Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.
-
Observe for complete dissolution. If soluble, the compound is likely a low molecular weight polar substance. Proceed to test ether solubility. If insoluble, proceed to step 2.[9]
-
-
Aqueous Base/Acid Solubility:
-
If insoluble in water, test for solubility in 5% NaOH. If it dissolves, this suggests the presence of an acidic functional group.
-
If soluble in 5% NaOH, test a fresh sample in 5% NaHCO₃. Solubility in this weaker base indicates a strongly acidic group, such as a carboxylic acid. Insolubility suggests a weakly acidic group, like a phenol.[9]
-
If insoluble in water and aqueous base, test for solubility in 5% HCl. Dissolution points to a basic functional group, likely an amine.[9]
-
-
Concentrated Acid Solubility:
-
If the compound is insoluble in all the above, carefully test its solubility in cold, concentrated H₂SO₄. Solubility in this strong acid can indicate the presence of functional groups containing oxygen, nitrogen, or sulfur that can be protonated.
-
-
Organic Solvent Solubility:
-
Separately, test the solubility in a non-polar organic solvent like diethyl ether or hexane.
-
Caption: Workflow for qualitative solubility testing.
Lipophilicity (logP): Predicting Membrane Permeability and ADME Properties
Lipophilicity is a crucial physicochemical parameter that describes a compound's ability to partition between an aqueous and a lipid-like environment.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[11][12] The logP value significantly influences a drug's absorption, distribution, membrane permeability, and metabolic stability.[12] For orally administered drugs, a logP value of less than 5 is generally desirable, as per Lipinski's Rule of 5.[12]
Experimental Determination of logP
The two most common methods for experimentally determining logP are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
1. Shake-Flask Method (Gold Standard):
This method directly measures the partition coefficient and is considered the most accurate, though it can be time-consuming.[11][12]
Protocol:
-
Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the buffered aqueous phase.
-
Dissolve a precisely weighed amount of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole in one of the phases.
-
Combine the two phases in a separatory funnel or vial at a known volume ratio.
-
Shake the mixture vigorously and then allow the two phases to separate completely. This process may require centrifugation to break up any emulsions.[13]
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) and subsequently the logP.[12]
Calculation:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
logP = log₁₀(P)
A positive logP value indicates that the compound is more lipophilic (higher concentration in the lipid phase), while a negative value suggests it is more hydrophilic.[12]
2. RP-HPLC Method:
This is a faster, indirect method that correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[11]
Protocol:
-
Prepare a series of standard compounds with known logP values.
-
Develop an isocratic RP-HPLC method using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Inject the standard compounds and record their retention times (tᵣ). Also, determine the column's dead time (t₀) by injecting a non-retained compound.
-
Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.
-
Inject the 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole sample and determine its retention time and calculate its log(k).
-
Use the calibration curve to determine the logP of the target compound.
Caption: Comparison of workflows for logP determination.
Chemical Stability: Ensuring Integrity and Shelf-Life
Assessing the chemical stability of a potential drug candidate is a mandatory regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[14][15] Stability testing evaluates the influence of environmental factors like temperature, humidity, and light on the quality of the substance over time.[14][15]
Forced Degradation (Stress Testing)
Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[16] This is a critical step in the development of a stability-indicating analytical method.
Protocol:
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature or slightly elevated temperature, protected from light.
-
Analyze samples at different time intervals.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
Analyze the compound at set time points to assess for degradation.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples to determine the extent of photodegradation.
-
Long-Term Stability Studies
Based on ICH guidelines, long-term stability studies are conducted to propose a re-test period for the drug substance.
Protocol:
-
Store at least three primary batches of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) in the proposed container closure system.
-
Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[15]
-
The testing should include assays for potency, purity (degradation products), and other relevant physical and chemical properties.
Conclusion and Future Directions
2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole represents a promising scaffold for the development of new therapeutic agents. This guide has outlined the critical physicochemical properties that must be characterized to advance such a compound through the drug discovery pipeline. By employing the detailed experimental protocols for determining solubility, lipophilicity, and chemical stability, researchers can generate the necessary data to build a comprehensive profile of this molecule. These findings will be instrumental in guiding formulation development, predicting in vivo behavior, and ensuring the overall quality and efficacy of any potential drug product derived from this scaffold. The synthesis and biological evaluation of analogs, guided by the physicochemical understanding of this core structure, will be a logical and promising next step in harnessing the therapeutic potential of the pyrano[4,3-d]thiazole class of compounds.
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